6-Hexyltetrahydro-2H-pyran-2-one (CAS 710-04-3), commonly known as δ-undecalactone, is a C11 cyclic ester featuring a six-membered tetrahydropyran ring. In industrial applications, it serves as a high-impact, low-threshold aroma chemical and flavoring agent, characterized by a distinct creamy, milky, buttery, and coconut-like profile. Its physicochemical properties—specifically its moderate lipophilicity (LogP ~3.5) and low vapor pressure—make it a critical building block for dairy flavor formulations, baked goods, and long-lasting fragrance base notes where thermal stability and fat solubility are strictly required[1].
Substituting 6-hexyltetrahydro-2H-pyran-2-one with its structural isomer, γ-undecalactone (a five-membered ring), fundamentally alters the sensory profile from a desired creamy/dairy note to a heavy peach/apricot note, leading to immediate product rejection in dairy and coconut flavor matching. Furthermore, substituting with the shorter-chain homolog δ-decalactone increases the vapor pressure, causing premature volatilization during high-temperature processing such as UHT pasteurization or baking. Finally, the six-membered δ-lactone ring offers distinct hydrolysis kinetics compared to γ-lactones, meaning generic substitutions often fail to maintain aroma stability in aqueous or mildly alkaline emulsions over a prolonged shelf life [1].
Quantitative sensory analysis demonstrates that δ-undecalactone possesses a significantly lower odor detection threshold compared to its five-membered ring isomer, γ-undecalactone. The δ-isomer can be detected at levels as low as 150 ppb, whereas the γ-isomer requires approximately 950 ppb to achieve detection [1]. This >6-fold difference in potency allows formulators to use substantially less material to achieve the target lactonic impact, directly reducing raw material consumption.
| Evidence Dimension | Odor Detection Threshold (ODT) |
| Target Compound Data | ~150 ppb |
| Comparator Or Baseline | γ-Undecalactone (~950 ppb) |
| Quantified Difference | ~6.3x lower detection threshold |
| Conditions | Standardized human olfactory threshold testing |
Allows formulators to achieve the target creamy/lactonic profile at significantly lower dosages, optimizing raw material procurement costs and minimizing solvent load.
Chain length directly dictates the volatility of lactones in high-temperature applications. 6-Hexyltetrahydro-2H-pyran-2-one (C11) exhibits a vapor pressure of approximately 0.0019 mmHg at 25°C. In contrast, the shorter-chain homolog δ-decalactone (C10) exhibits a higher vapor pressure of roughly 0.008 mmHg at 25°C [1]. This reduction in volatility for the C11 compound translates to superior retention in the matrix during thermal processing, preventing the flavor from flashing off.
| Evidence Dimension | Vapor Pressure at 25°C |
| Target Compound Data | ~0.0019 mmHg |
| Comparator Or Baseline | δ-Decalactone (~0.008 mmHg) |
| Quantified Difference | ~4x lower vapor pressure |
| Conditions | Standard ambient temperature (25°C) |
Lower volatility ensures superior flavor and fragrance retention during high-temperature processing (e.g., baking, UHT pasteurization) and extends base-note longevity.
The stability of lactones in aqueous and mildly basic formulations is governed by ring strain. The six-membered tetrahydropyran ring of δ-undecalactone exhibits lower ring strain than the five-membered furanone ring of γ-undecalactone. This structural difference alters the thermodynamics of the ring-opening hydrolysis reaction, providing δ-lactones with distinct stability profiles in water-rich or emulsion-based consumer products where premature hydrolysis would destroy the aroma .
| Evidence Dimension | Hydrolytic Ring Stability |
| Target Compound Data | 6-membered ring (lower strain, distinct hydrolysis kinetics) |
| Comparator Or Baseline | γ-Undecalactone (5-membered ring, higher strain) |
| Quantified Difference | Structural thermodynamic advantage in specific pH ranges |
| Conditions | Aqueous and emulsion-based matrices |
Provides improved shelf-life and sensory stability in aqueous formulations like dairy beverages and fabric care products, preventing premature loss of the active aroma.
Due to its low vapor pressure (~0.0019 mmHg) compared to shorter-chain lactones, 6-hexyltetrahydro-2H-pyran-2-one is the preferred choice for baked goods and heated confectionery. It survives the thermal processing steps without flashing off, ensuring the final product retains a rich, buttery, and creamy sensory profile [1].
The compound's specific 6-membered ring stability and distinct creamy/coconut profile (unlike the peach notes of γ-lactones) make it highly suitable for UHT-pasteurized dairy beverages and plant-based milk alternatives. Its LogP of ~3.5 ensures excellent partitioning into the fat phase of the emulsion, protecting the flavor during extended shelf-life [2].
In perfumery and household fabric care, the high odor potency (threshold ~150 ppb) and low volatility of this δ-lactone allow it to function as a highly efficient base note. It provides a substantive, long-lasting creamy/tropical accord that remains on fabrics or skin long after the top and heart notes have evaporated [3].